molecular formula C13H17NO2 B8447811 ethyl 1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate

ethyl 1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate

Cat. No. B8447811
M. Wt: 219.28 g/mol
InChI Key: HJWLCKRMBWFGKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108977B2

Procedure details

To a solution of 1.75 g of 2,3,4,5-tetrahydro-1H-3-benzazepine in 20 ml of dichloromethane was added 2.884 ml of pyridine. The reaction mixture was ice-cooled, and 1.705 ml of ethyl chloroformate which had been dissolved in 5 ml of dichloromethane was added dropwise thereto, followed by stirring overnight. The reaction mixture was concentrated under reduced pressure and the residue was purified by silica gel chromatography (elution solvent: HEX-EtOAc) to obtain 2.15 g of ethyl 1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate as a pale yellow oily substance.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
2.884 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.705 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH2:5][CH2:4][NH:3][CH2:2]1.N1C=CC=CC=1.Cl[C:19]([O:21][CH2:22][CH3:23])=[O:20]>ClCCl>[CH2:5]1[C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[CH2:1][CH2:2][N:3]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH2:4]1

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
C1CNCCC2=C1C=CC=C2
Name
Quantity
2.884 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.705 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
by stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
was added dropwise
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (elution solvent: HEX-EtOAc)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1CN(CCC2=C1C=CC=C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.